Tiprenolol - 13379-86-7

Tiprenolol

Catalog Number: EVT-469960
CAS Number: 13379-86-7
Molecular Formula: C13H21NO2S
Molecular Weight: 255.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tiprenolol is a beta-adrenergic antagonist, classified primarily as a beta-blocker. Beta-blockers are a class of medications that block the effects of epinephrine (adrenaline) on beta receptors, leading to decreased heart rate and blood pressure. Tiprenolol is specifically utilized in the treatment of hypertension and other cardiovascular conditions. Its chemical structure allows it to interact with beta-adrenergic receptors, making it effective in managing heart-related ailments.

Source and Classification

Tiprenolol is derived from aryloxypropanolamines, a group of compounds characterized by their ability to inhibit beta-adrenergic receptors. The compound is classified under the broader category of non-selective beta-blockers, meaning it can block both beta-1 and beta-2 adrenergic receptors. This classification is essential for understanding its pharmacological effects and therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tiprenolol typically involves several steps, including the formation of key intermediates through various chemical reactions. One common method involves the reaction of aryloxypropanolamine derivatives with isopropylamine. The process may utilize selective halogenating agents such as trisubstituted phosphonium halides to minimize racemization and increase yield.

For instance, a method described in the literature outlines the conversion of chlorohydrin intermediates into the desired aryloxypropanolamine through a series of steps that can occur in a single reaction vessel, enhancing efficiency and reducing purification needs . The synthesis often requires careful control of reaction conditions to ensure high purity and yield of the final product.

Molecular Structure Analysis

Structure and Data

Tiprenolol has a complex molecular structure characterized by its chiral centers, which are critical for its biological activity. The molecular formula for Tiprenolol is C16H22N2O3, indicating that it consists of 16 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.

The three-dimensional arrangement of these atoms contributes to its ability to bind effectively to beta-adrenergic receptors. Detailed structural analysis often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of synthesized compounds .

Chemical Reactions Analysis

Reactions and Technical Details

Tiprenolol undergoes various chemical reactions that are crucial for its synthesis and functionality. These include nucleophilic substitutions, where amines react with halogenated intermediates to form the final beta-blocker compound.

The synthesis process may involve:

  • Chlorination: Using phosphonium halides to introduce chlorine into the aromatic ring.
  • Amination: Reacting chlorinated intermediates with amines (like isopropylamine) under controlled conditions.
  • Recrystallization: Purifying the final product by dissolving it in suitable solvents followed by crystallization.

These reactions are designed to maximize yield while minimizing side products, which is essential for pharmaceutical applications.

Mechanism of Action

Process and Data

Tiprenolol exerts its pharmacological effects primarily through competitive inhibition at beta-adrenergic receptors. By blocking these receptors, it prevents catecholamines like epinephrine from exerting their effects on the heart and vascular system.

This mechanism results in:

  • Decreased heart rate (negative chronotropic effect).
  • Reduced force of cardiac contraction (negative inotropic effect).
  • Lowered blood pressure due to vasodilation.

The binding affinity for both beta-1 and beta-2 receptors contributes to its effectiveness in treating conditions such as hypertension and anxiety-related disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 290.36 g/mol.
  • Melting Point: Typically ranges between 91°C to 94°C.

Chemical Properties

  • Solubility: Soluble in organic solvents like methanol and slightly soluble in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

These properties are crucial for determining appropriate storage conditions and formulation strategies for pharmaceutical applications.

Applications

Scientific Uses

Tiprenolol is primarily used in clinical settings for:

  • Hypertension Management: Reducing blood pressure by decreasing cardiac output.
  • Heart Rate Control: Managing tachycardia associated with anxiety or stress.
  • Migraine Prevention: Some studies suggest efficacy in preventing migraine headaches due to its ability to stabilize vascular tone.

Additionally, ongoing research explores its potential uses in other areas such as anxiety disorders and certain types of glaucoma, showcasing its versatility as a therapeutic agent.

Introduction to Beta-Adrenergic Receptor Antagonists

Historical Development of Beta-Blockers in Cardiovascular Therapeutics

The development of beta-adrenergic receptor antagonists revolutionized cardiovascular medicine, originating from Sir James Black's systematic investigation of receptor physiology in the late 1950s. Black's foundational work demonstrated that blocking catecholamine effects could reduce myocardial oxygen demand in angina pectoris by antagonizing β-adrenergic receptors [5] [9]. This led to the 1962 patenting and 1964 clinical introduction of propranolol—the prototypical non-selective beta-blocker that established the therapeutic potential of this drug class [1] [5]. The scientific understanding evolved significantly through key milestones: Raymond Ahlquist's identification of alpha and beta receptor subtypes (1948), the distinction of β₁ and β₂ receptors by Lands et al. (1967), and the later discovery of β₃ receptors [2] [9]. These discoveries facilitated the development of successive beta-blocker generations with improved receptor selectivity and pharmacological profiles.

Table 1: Historical Milestones in Beta-Blocker Development

YearMilestoneSignificance
1948Ahlquist's receptor classificationDistinguished α (excitatory) and β (inhibitory) adrenergic receptors
1958Dichloroisoproterenol synthesisFirst beta-blocking compound with partial agonist activity
1962Propranolol patentFirst clinically viable non-selective beta-blocker
1967Lands' receptor subclassificationIdentified β₁ (cardiac) and β₂ (vascular/bronchial) subtypes
1980sβ₃ receptor discoveryRevealed receptors regulating lipolysis and thermogenesis

Classification of Non-Selective vs. Selective Beta-Adrenergic Antagonists

Beta-adrenergic antagonists are pharmacologically classified by receptor selectivity and ancillary properties:

  • Non-selective antagonists (1ˢᵗ generation): Equally block β₁ and β₂ receptors, affecting cardiac output, bronchial tone, and vascular smooth muscle. Examples include propranolol, nadolol, timolol, and tiprenolol. These agents demonstrate broader physiological effects but may cause bronchoconstriction due to β₂ blockade in pulmonary tissue [4] [10].
  • Cardioselective antagonists (2ⁿᵈ generation): Preferentially block β₁ receptors at therapeutic doses, minimizing bronchial and vascular effects. Examples include metoprolol, atenolol, and bisoprolol. Their selectivity diminishes at higher doses [4] [10].
  • Vasodilating antagonists (3ʳᵈ generation): Combine beta-blockade with vasodilatory mechanisms via α₁-receptor blockade (e.g., carvedilol) or nitric oxide potentiation (e.g., nebivolol) [9] [10].

Table 2: Pharmacological Classification of Beta-Blockers

TypeReceptor TargetsKey AgentsUnique Properties
Non-selectiveβ₁, β₂Propranolol, Timolol, TiprenololBronchoconstriction risk; peripheral vasoconstriction
β₁-selectivePrimarily β₁Metoprolol, AtenololReduced pulmonary effects
Vasodilatingβ₁/β₂ ± α₁Carvedilol, NebivololAdded afterload reduction

Intrinsic sympathomimetic activity (ISA) represents another key differentiator, exhibited by agents like pindolol and tiprenolol. These partial agonists stimulate receptors weakly while preventing full agonist binding, resulting in less bradycardia and reduced myocardial depression compared to pure antagonists [2] [10].

Role of Tiprenolol in the Evolution of Beta-Blocker Pharmacology

Tiprenolol emerged as a non-selective beta-adrenergic antagonist with distinctive partial agonist (ISA) properties. Its chemical structure features a naphthyloxypropanolamine backbone similar to propranolol but incorporates unique thiomethyl substitutions that enhance receptor binding kinetics [6]. Unlike propranolol's pure antagonism, tiprenolol's ISA profile yields nuanced physiological effects:

  • Cardiovascular modulation: Produces less resting bradycardia than pure antagonists while effectively blunting exercise-induced tachycardia [10]
  • Metabolic effects: Attenuates insulin resistance and lipid perturbations associated with complete beta-blockade due to residual receptor signaling [10]
  • Pharmacokinetics: Higher lipophilicity than nadolol or atenolol, facilitating central nervous system penetration and potential anxiolytic effects [6]

Tiprenolol served as a critical research tool for investigating partial agonism thresholds. Studies comparing tiprenolol with pure antagonists (e.g., propranolol) and full agonists (e.g., isoproterenol) clarified the relationship between receptor occupancy and functional responses. Its intermediate efficacy profile informed the development of later ISA agents like celiprolol, designed to balance blockade and stimulation for specific patient phenotypes [9].

Table 3: Positioning of Tiprenolol Among Representative Beta-Blockers

Pharmacologic PropertyPropranololTiprenololMetoprololPindolol
Receptor SelectivityNon-selectiveNon-selectiveβ₁-selectiveNon-selective
ISA ActivityNoneModerateNoneHigh
Membrane Stabilizing ActivityYesModerateMinimalMinimal
LipophilicityHighHighModerateLow
Primary Research ApplicationsAngina, hypertensionISA modeling, metabolic studiesHypertension, cardioprotectionBradycardia mitigation

Though not widely adopted clinically, tiprenolol's primary research contributions included:

  • Elucidating partial agonism thresholds through dose-response comparisons with full antagonists
  • Characterizing bronchial β₂-receptor reserve due to its intermediate bronchoconstrictive potential
  • Modeling metabolic effects of beta-blockade, demonstrating reduced triglyceride elevation versus pure antagonists [10]

Tiprenolol exemplifies how targeted molecular modifications—such as thiomethyl additions to the aryloxypropanolamine structure—yield distinct receptor interaction profiles, expanding the beta-blocker pharmacopeia beyond simple antagonists [6].

Properties

CAS Number

13379-86-7

Product Name

Tiprenolol

IUPAC Name

1-(2-methylsulfanylphenoxy)-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C13H21NO2S

Molecular Weight

255.38 g/mol

InChI

InChI=1S/C13H21NO2S/c1-10(2)14-8-11(15)9-16-12-6-4-5-7-13(12)17-3/h4-7,10-11,14-15H,8-9H2,1-3H3

InChI Key

CSUNLSYSEQIDMO-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC=C1SC)O

Synonyms

1-isopropylamino-3-(2-methylthiophenoxy)propan-2-ol
DU 21445
tiprenolol
tiprenolol hydrochloride, (+-)-isomer
tiprenolol, (+-)-isomer
tiprenolol, (-)-isome

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1SC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.